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Compound of Interest

Compound Name: Acetonitrile oxide

Cat. No.: B1215039

A deep dive into the nomenclature, properties, synthesis, and applications of the versatile 1,3-
dipole, acetonitrile oxide, a key intermediate in the synthesis of bioactive heterocyclic
compounds.

Abstract

Acetonitrile oxide (CH3CNO) is a highly reactive 1,3-dipole that serves as a valuable
intermediate in organic synthesis, particularly in the construction of five-membered heterocyclic
rings such as isoxazoles and isoxazolines. These heterocycles are prominent scaffolds in a
wide array of pharmaceuticals and biologically active compounds. This technical guide provides
a thorough examination of acetonitrile oxide, covering its nomenclature and CAS registry
information, physicochemical properties, and detailed experimental protocols for its in situ
generation and subsequent 1,3-dipolar cycloaddition reactions. Furthermore, it explores the
significant role of acetonitrile oxide in drug discovery and development, highlighting the
therapeutic potential of the resulting isoxazole-containing compounds. Safety and handling
considerations for this unstable intermediate are also discussed to ensure its effective and safe
utilization in a laboratory setting.

Nomenclature and CAS Information

Acetonitrile oxide is systematically named acetonitrile N-oxide. It is registered under the CAS
Number 7063-95-8.[1]
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Synonyms:

o Acetonitrile N-oxide[1]

o Ethylidyneazane oxide

o (Ethylidyneazaniumyl)oxidanide[1]
e Methyl-C-nitroso-methane

Physicochemical and Spectroscopic Data

Due to its high reactivity and instability, isolating pure acetonitrile oxide is challenging.
Consequently, many of its physicochemical properties are reported from computational studies
or inferred from spectroscopic analysis of its transient existence in solution.
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Property Value Source

Molecular Formula C2H3NO PubChem[1]
Molecular Weight 57.05 g/mol PubChem[1]
Canonical SMILES CCH#[N+][O-] PubChem[1]

PFCUZDIEKKTHCH-
InChl Key PubChem[1]
UHFFFAOYSA-N

Computed XLogP3 -0.6 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 0 PubChem[1]
Exact Mass 57.021464 g/mol PubChem[1]
Monoisotopic Mass 57.021464 g/mol PubChem[1]
Topological Polar Surface Area  30.7 A2 PubChem|[1]
Heavy Atom Count 4 PubChem[1]
Formal Charge 0 PubChem[1]
Complexity 54.9 PubChem[1]

Spectroscopic Data:

e Infrared (IR) Spectroscopy: The characteristic absorption band for the nitrile oxide group (-
C=N*-0") is typically observed in the region of 2280-2310 cm~1.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its transient nature, obtaining
standard *H and 3C NMR spectra of isolated acetonitrile oxide is not practical. Its formation
and consumption are typically monitored by observing the disappearance of precursor
signals and the appearance of cycloaddition product signals.
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e Mass Spectrometry: The molecular ion peak [M]* at m/z 57.0215 would be expected in the
mass spectrum.

Synthesis and In Situ Generation

Acetonitrile oxide is highly prone to dimerization and polymerization, making its isolation and
storage difficult. Therefore, it is almost exclusively generated in situ for immediate consumption
in subsequent reactions, most notably 1,3-dipolar cycloadditions. The most common and
practical methods for its generation involve the dehydration of primary nitroalkanes or the
dehydrohalogenation of hydroxamoyl halides.

General Reaction Pathway for In Situ Generation and
Cycloaddition

The overall process involves the formation of acetonitrile oxide from a suitable precursor,
which then reacts with a dipolarophile (an alkene or alkyne) to yield a five-membered
heterocyclic ring.

Precursor In situ generation
(e.g., Acetaldoxime)

L | Acetonitrile Oxide
I - (CH3sCNO)

Reagents |
(e.g., NCS, Base) >
Dipolarophile >
(Alkene or Alkyne)

[3+2] Cycloaddition

Click to download full resolution via product page

Caption: General workflow for the in situ generation of acetonitrile oxide and its subsequent
[3+2] cycloaddition.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazolines from Aldehydes

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://www.benchchem.com/product/b1215039?utm_src=pdf-body-img
https://www.benchchem.com/product/b1215039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This protocol describes a convenient one-pot, three-step procedure starting from an aldehyde.
The aldehyde is first converted to the corresponding aldoxime, which is then oxidized to
generate acetonitrile oxide in situ for the cycloaddition reaction with an alkene.

Reaction Scheme:

f Step 3: [3+2] Cycloaddition A
R'CH=CH:2
—
3,5-Disubstituted Isoxazoline
—>
R-C=N*+-O~
\- J
f Step 2: Nitrile Oxide Generation h
NCS
_
R-C=N*-O~
_
R-CH=NOH
\- J
f Step 1: Oxime Formation h
NH20H-HCI
_
R-CH=NOH
_
R-CHO
\- J

Click to download full resolution via product page
Caption: Reaction pathway for the one-pot synthesis of isoxazolines from aldehydes.
Materials:

e Aldehyde (1.0 mmol)
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Hydroxylamine hydrochloride (1.5 mmol)
N-Chlorosuccinimide (NCS) (1.5 mmol)
Alkene (1.2 mmol)

Sodium hydroxide (0.5 mmol)

Dimethylformamide (DMF) (1 mL)

Procedure:

To a stirred solution of the aldehyde (1.0 mmol) in DMF (1 mL), add hydroxylamine
hydrochloride (1.5 mmol) and sodium hydroxide (0.5 mmol).

Stir the mixture at room temperature for 1 hour to form the aldoxime.

Add N-chlorosuccinimide (1.5 mmol) to the reaction mixture and continue stirring for 2-3
hours at room temperature. This will generate the hydroxamoyl chloride intermediate.

Add the alkene (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the mixture. The
base facilitates the dehydrochlorination to form acetonitrile oxide, which is then trapped by
the alkene.

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-
disubstituted isoxazoline.

Expected Yields: 60-95%, depending on the substrates used.
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Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes

This protocol is similar to the one above but uses an alkyne as the dipolarophile to yield an
isoxazole.

Materials:

e Aldehyde (2.0 mmol)

 Hydroxylamine (2.0 mmol)

e N-Chlorosuccinimide (NCS) (3.0 mmol)

e Alkyne (2.0 mmol)

e Sodium hydroxide (2.0 mmol)

e Choline chloride/urea (1:2) deep eutectic solvent (1 mL)

Procedure:

e To a stirred solution of the aldehyde (2.0 mmol) in the choline chloride/urea deep eutectic
solvent (1 mL), add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol).

e Stir the resulting mixture at 50 °C for 1 hour.

e Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue to stir at 50 °C for 3 hours.

e Add the corresponding alkyne (2.0 mmol) and stir the mixture for an additional 4 hours at 50
°C.

 After the reaction is complete (monitored by TLC), quench the reaction with water and
extract the product with ethyl acetate (3 x 5 mL).

o Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.
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o Purify the residue by column chromatography on silica gel to obtain the 3,5-disubstituted
isoxazole.

Expected Yields: 70-90%.

Role in Drug Discovery and Development

Acetonitrile oxide itself is not a therapeutic agent due to its high reactivity. However, its
importance in drug discovery is immense as it provides a straightforward route to isoxazole and
isoxazoline derivatives, which are key pharmacophores in a multitude of clinically used drugs
and drug candidates.

The isoxazole ring is a bioisostere for various functional groups, and its incorporation into a
molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability,
and receptor binding affinity.

Examples of Biological Activities of Isoxazole Derivatives:

e Anticancer: Isoxazole derivatives have been shown to exhibit anticancer activity through
various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and
aromatase, as well as inducing apoptosis.[2][3]

o Anti-inflammatory: Certain isoxazole-containing compounds act as potent anti-inflammatory
agents, with some functioning as selective COX-2 inhibitors.

o Antimicrobial: A broad spectrum of antibacterial and antifungal activities has been reported
for isoxazole derivatives.

o Neuroprotective: Some isoxazole analogs have shown promise in the treatment of
neurodegenerative disorders.

The synthesis of these diverse bioactive molecules often relies on the 1,3-dipolar cycloaddition
of nitrile oxides, making acetonitrile oxide and its derivatives indispensable tools for medicinal
chemists.

Safety and Handling
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Given the unstable nature of acetonitrile oxide, and the use of potentially hazardous reagents
in its generation, strict safety precautions must be observed.

 In Situ Generation: Always generate acetonitrile oxide in situ for immediate use. Do not
attempt to isolate and store it.

e Precursor Stability: While acetonitrile oxide is unstable, its precursors (e.g., acetaldoxime)
are generally more stable but should still be handled with care.

» Reagents: N-Chlorosuccinimide (NCS) is a corrosive and moisture-sensitive solid. Handle it
in a fume hood with appropriate personal protective equipment (PPE), including gloves and
safety glasses. Triethylamine is a flammable and corrosive liquid with a strong odor.

e Reaction Conditions: The generation of acetonitrile oxide is often exothermic. Ensure
adequate cooling and temperature control, especially for larger-scale reactions.

o Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid
inhalation of volatile and potentially toxic compounds.

o Waste Disposal: Dispose of all chemical waste in accordance with institutional and local
regulations.

Conclusion

Acetonitrile oxide is a powerful and versatile reactive intermediate in organic synthesis. Its
ability to undergo [3+2] cycloaddition reactions provides a highly efficient and atom-economical
pathway to a wide range of isoxazole and isoxazoline heterocycles. The prevalence of these
ring systems in numerous pharmaceuticals underscores the critical role of acetonitrile oxide in
modern drug discovery and development. While its instability presents handling challenges, the
well-established protocols for its in situ generation allow for its safe and effective use in the
laboratory. A thorough understanding of its properties, synthetic methods, and safety
precautions, as outlined in this guide, is essential for researchers and scientists aiming to
leverage the synthetic potential of this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

